![molecular formula C27H30O15 B12509725 5,7-Dihydroxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-(4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)chromen-4-one](/img/structure/B12509725.png)
5,7-Dihydroxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-(4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Vitexin 4’-glucoside is a naturally occurring flavonoid glycoside found in various plants, including hawthorn, mung bean, and chaste tree. It is known for its diverse pharmacological properties, such as anti-inflammatory, antioxidant, and neuroprotective effects. This compound is a derivative of vitexin, which is a C-glycosylated flavone.
準備方法
Synthetic Routes and Reaction Conditions
Vitexin 4’-glucoside can be synthesized enzymatically using glycosyltransferases and glycosidases. The glycosyltransferase from Bacillus thuringiensis has shown glycosylation activity, catalyzing the conversion of vitexin into vitexin 4’-glucoside with a yield of 17.5% . The reaction typically occurs in organic solvents like ethyl acetate, which enhances the solubility and stability of the enzymes involved .
Industrial Production Methods
Industrial production of vitexin 4’-glucoside involves the use of solvent-stable β-fructosidase in organic solvents. This method has shown high efficiency, with yields ranging from 90% to 99% . The process involves the use of ethyl acetate as a solvent, which provides a conducive environment for the enzymatic reaction.
化学反応の分析
Types of Reactions
Vitexin 4’-glucoside undergoes various chemical reactions, including glycosylation, oxidation, and hydrolysis. Glycosylation is the primary reaction used to synthesize this compound, while oxidation and hydrolysis can modify its structure and properties.
Common Reagents and Conditions
Glycosylation: Enzymes like glycosyltransferases and glycosidases in organic solvents such as ethyl acetate.
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate under mild conditions.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Glycosylation: Vitexin 4’-glucoside.
Oxidation: Oxidized derivatives of vitexin 4’-glucoside.
Hydrolysis: Degradation products including vitexin and glucose.
科学的研究の応用
Vitexin 4’-glucoside has a wide range of scientific research applications:
Chemistry: Used as a model compound to study glycosylation reactions and enzyme kinetics.
Biology: Investigated for its role in plant metabolism and defense mechanisms.
Industry: Utilized in the development of functional foods and nutraceuticals due to its health benefits.
作用機序
Vitexin 4’-glucoside exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and suppresses the activation of nuclear factor-kappa B (NF-κB) pathway.
Antioxidant: Scavenges free radicals and upregulates the expression of antioxidant enzymes like superoxide dismutase and catalase.
Neuroprotective: Inhibits glutamate release and reduces oxidative stress in neuronal cells.
類似化合物との比較
Vitexin 4’-glucoside is unique due to its specific glycosylation pattern, which enhances its solubility and bioactivity compared to other flavonoid glycosides. Similar compounds include:
Vitexin: The parent compound, less soluble and bioactive.
Isovitexin: Another glycosylated flavone with different glycosylation sites, leading to distinct pharmacological properties.
Apigenin: A non-glycosylated flavone with similar antioxidant and anti-inflammatory effects but lower solubility.
特性
分子式 |
C27H30O15 |
|---|---|
分子量 |
594.5 g/mol |
IUPAC名 |
5,7-dihydroxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |
InChI |
InChI=1S/C27H30O15/c28-7-15-19(33)21(35)23(37)26(41-15)18-12(31)5-11(30)17-13(32)6-14(40-25(17)18)9-1-3-10(4-2-9)39-27-24(38)22(36)20(34)16(8-29)42-27/h1-6,15-16,19-24,26-31,33-38H,7-8H2 |
InChIキー |
CQJPSSJEHVNDFL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



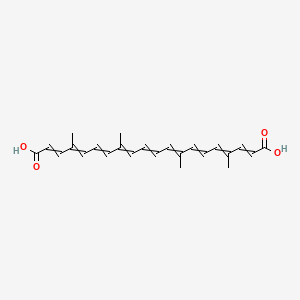
![{5-[2,4-Bis(3-methylmorpholin-4-YL)pyrido[2,3-D]pyrimidin-7-YL]-2-methoxyphenyl}methanol](/img/structure/B12509658.png)
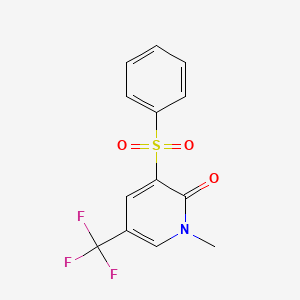
![Tris[(E)-1,2-bis[4-(trifluoromethyl)phenyl]ethene]nickel(0)](/img/structure/B12509685.png)
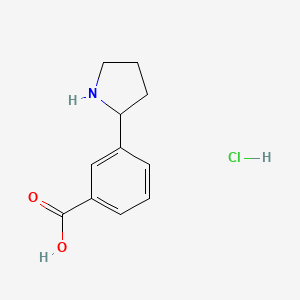
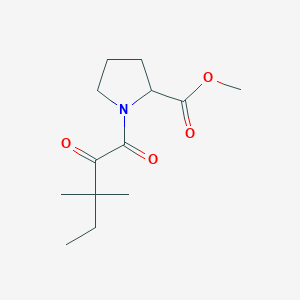
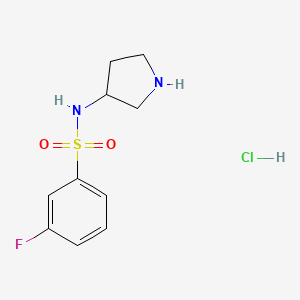
![2-{[(Benzyloxy)carbonyl]amino}-4-(triphenylmethylcarbamoyl)butanoic acid](/img/structure/B12509717.png)

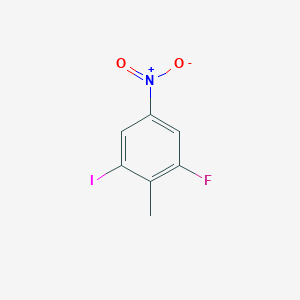
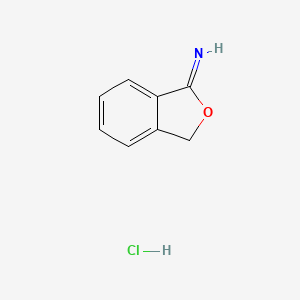
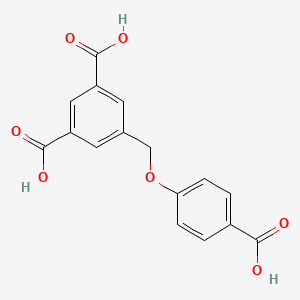
![1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone oxime](/img/structure/B12509745.png)
